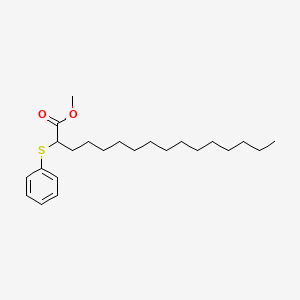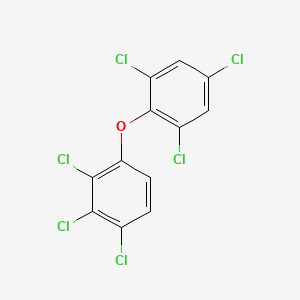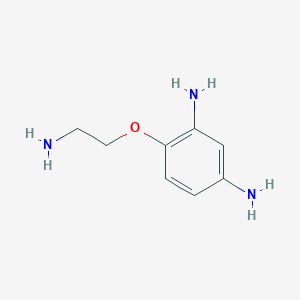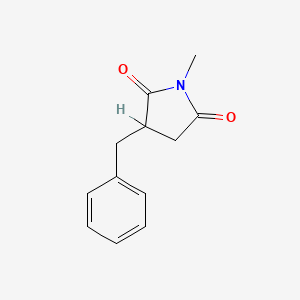
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a methylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylbut-1-en-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux and removing water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The methylbutenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Scientific Research Applications
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylbutenyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbut-1-en-2-yl)benzene
- (3-Methyl-2-buten-2-yl)benzene
Uniqueness
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a methylbutenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105539-18-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(3-methylbut-1-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6(2)7(3)8-9-4-5-10-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
NBIJWHMDLNHXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)




![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)




